Home > Products > Screening Compounds P6275 > 3-Ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one
3-Ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one -

3-Ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-4582425
CAS Number:
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-(1H-Indol-3-yl)ethyl]-3-phenyl-4(3H)-quinazolinone

  • Compound Description: This compound serves as a basic scaffold in the exploration of cholecystokinin (CCK) receptor ligands. Research suggests it might act as a conformationally flexible pharmacophore, similar to asperlicin, a selective CCK-A receptor antagonist [].
  • Relevance: This compound shares the core quinazolinone structure with 3-ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone. The key difference lies in the substitution at the 2-position of the quinazolinone ring. While the target compound features a (2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl group, this related compound has a simpler (1H-indol-3-yl)ethyl substituent [].

2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone

  • Compound Description: Demonstrating potent activity as a cholecystokinin B receptor ligand, this compound exhibits an IC50 value of 0.0093 μM in binding assays using mouse brain membranes [].
  • Relevance: Sharing the core quinazolinone and indole structures with 3-ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone, this compound presents key variations. These include a bromine substitution on the indole ring and a meta-(1-methylethoxy) substituent on the phenyl ring at the 3-position of the quinazolinone core [].

2-[2-(1H-Indol-3-yl)ethyl]-3-]-3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone

  • Compound Description: Exhibiting moderate activity as a cholecystokinin receptor ligand, this compound has an IC50 value of 0.026 μM [].
  • Relevance: Structurally similar to 3-ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone, this compound shares the core quinazolinone and indole moieties. The main difference lies in the 2-position substituent on the quinazolinone ring and the lack of a propyl group on the indole nitrogen compared to the target compound [].

2-[2-(1H-Indol-3-yl)-1-methylethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone

  • Compound Description: This analog displayed significantly reduced activity compared to other related compounds, with an IC50 of 9.1 μM as a cholecystokinin receptor ligand [].
  • Relevance: This compound shares the core quinazolinone and indole framework with 3-ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone, but differs in the ethylene bridge connecting them and the presence of a methyl substituent on this bridge. This modification likely impacts its binding affinity and thus its activity [].

These compounds highlight how subtle structural changes can significantly impact biological activity and binding affinity to the CCK receptors. This underscores the importance of exploring structure-activity relationships within this class of compounds [].

Properties

Product Name

3-Ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one

IUPAC Name

3-ethyl-2-[(2-oxo-1-propyl-3H-indol-3-yl)methyl]quinazolin-4-one

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C22H23N3O2/c1-3-13-25-19-12-8-6-9-15(19)17(22(25)27)14-20-23-18-11-7-5-10-16(18)21(26)24(20)4-2/h5-12,17H,3-4,13-14H2,1-2H3

InChI Key

WLNGFQPMBZBLDS-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3CC

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.